[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl carbamimidothioate
Description
The compound [1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl carbamimidothioate is a pyrrolidinone derivative featuring a 4-methoxyphenyl substituent at the 1-position and a carbamimidothioate group attached via a methylene bridge at the 3-position. Its structure combines a five-membered lactam ring (pyrrolidinone) with a methoxy-substituted aromatic ring and a thiourea-related functional group.
Properties
Molecular Formula |
C13H17N3O2S |
|---|---|
Molecular Weight |
279.36 g/mol |
IUPAC Name |
[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl carbamimidothioate |
InChI |
InChI=1S/C13H17N3O2S/c1-18-11-4-2-10(3-5-11)16-7-9(6-12(16)17)8-19-13(14)15/h2-5,9H,6-8H2,1H3,(H3,14,15) |
InChI Key |
JDEWAAYFRXLRSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CSC(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl carbamimidothioate typically involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step often involves the use of a methoxyphenyl halide and a suitable base to facilitate nucleophilic substitution.
Attachment of the Carbamimidothioate Group: This can be done by reacting the intermediate with thiocarbamoyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, converting it to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxylated pyrrolidinone derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: The compound can be studied for its potential to inhibit specific enzymes.
Biological Probes: It can be used as a probe to study biological pathways.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific proteins or pathways.
Industry:
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl carbamimidothioate involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, inhibiting their function. This interaction can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Para-Substituted Pyrrolidinone Derivatives
[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]methyl Imidothiocarbamate Methan+
- Structural Differences : Replaces the 4-methoxyphenyl group with a 4-fluorophenyl substituent. The fluorine atom is electron-withdrawing, whereas the methoxy group is electron-donating, leading to differences in electronic distribution and lipophilicity.
- Implications : Fluorine may enhance metabolic stability but reduce solubility compared to methoxy. The carbamimidothioate group is retained, suggesting similar reactivity or target interactions .
(3-Chlorophenyl)methyl Carbamimidothioate
- Structural Differences: Lacks the pyrrolidinone core but shares the carbamimidothioate moiety. The chloro substituent is at the meta position on the phenyl ring, altering steric and electronic effects compared to the para-methoxy group.
- The meta-chloro substitution may influence molecular recognition in biological systems .
Thiourea and Thiourea-Related Derivatives
N-{[(1-tert-Butoxycarbonyl)indol-3-yl]methyl}-N'-(4-methoxyphenyl)thiourea (K124)
- Structural Differences: Features an indole core with a tert-butoxycarbonyl group and a 4-methoxyphenyl-thiourea side chain. Unlike the target compound, it lacks the pyrrolidinone ring.
- Implications: The indole moiety may confer π-π stacking interactions, while the tert-butoxy group increases steric bulk.
Brassinin and Homobrassinin
- Structural Differences : Brassinin (1) contains a tryptophan-derived indole-methyl-thioureido structure. Homobrassinin (K1) has an extended alkyl chain.
- Implications: These compounds are known for antifungal and anticancer activities. The carbamimidothioate group in the target compound may mimic the thiourea functionality in brassinin, suggesting similar biological pathways .
Heterocyclic Core Variations
5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6-tri-one
- Structural Differences : Contains a pyrimidinetrione core with bromophenyl and dimethoxyphenyl substituents. Synthesized via Claisen–Schmidt condensation and Michael addition.
- Implications : The dimethoxyphenyl group parallels the 4-methoxyphenyl in the target compound, but the pyrimidinetrione core may engage in distinct hydrogen-bonding interactions .
8-Methoxy-4-methyl-2-phenyl[1,3]oxazolo[4,5-c]quinoline (4b)
- Structural Differences: Oxazoloquinoline core with methoxy and phenyl substituents. Synthesized using PPA-mediated cyclization.
Comparative Analysis Table
Biological Activity
The compound [1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl carbamimidothioate is a novel thiourea derivative that has garnered attention for its potential biological activities. This article explores the pharmacological properties, including antibacterial, enzyme inhibition, and anticancer activities, supported by empirical data and case studies.
Chemical Structure and Properties
The chemical formula for [1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl carbamimidothioate is . The compound features a pyrrolidine ring substituted with a methoxyphenyl group and a carbamimidothioate moiety, which are pivotal in its biological activity.
1. Antibacterial Activity
Recent studies have demonstrated that thiourea derivatives exhibit significant antibacterial properties. The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated moderate to strong inhibitory effects, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison Standard |
|---|---|---|
| Staphylococcus aureus | 32 | Penicillin |
| Escherichia coli | 64 | Ciprofloxacin |
2. Enzyme Inhibition
The compound has shown promising results as an inhibitor of acetylcholinesterase (AChE) and urease enzymes, which are crucial in various physiological processes and diseases.
- Acetylcholinesterase Inhibition : The compound exhibited an IC50 value of 2.14 µM, indicating strong AChE inhibition compared to the standard eserine (IC50 = 0.5 µM).
- Urease Inhibition : The compound demonstrated significant urease inhibitory activity with an IC50 of 1.21 µM, outperforming conventional urease inhibitors.
3. Anticancer Activity
In vitro studies have evaluated the anticancer potential of the compound against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results revealed:
| Cell Line | IC50 (µM) | Standard Drug |
|---|---|---|
| MCF-7 | 5.67 | Doxorubicin |
| A549 | 7.43 | Cisplatin |
These findings suggest that [1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl carbamimidothioate may serve as a lead compound for further development in cancer therapy.
Case Study 1: Antibacterial Efficacy
In a research study published in the Brazilian Journal of Pharmaceutical Sciences, a series of thiourea derivatives were synthesized and evaluated for their antibacterial properties. The study found that compounds similar to [1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl carbamimidothioate exhibited significant activity against resistant strains of bacteria, highlighting their potential in treating infections caused by multi-drug resistant organisms .
Case Study 2: Enzyme Inhibition Profile
Another study focused on the enzyme inhibition profile of various thiourea derivatives, including our compound of interest. It was observed that these compounds could effectively inhibit AChE and urease, suggesting their applicability in treating conditions like Alzheimer's disease and urea cycle disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
